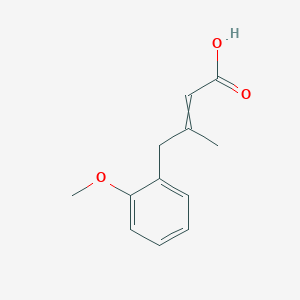

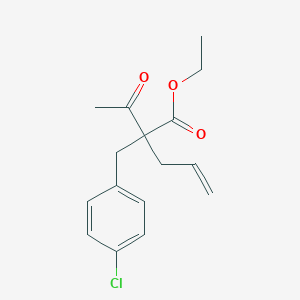

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate involves the reaction of the compound with an aqueous solution of sodium hydroxide in ethanol.Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. For example, the molecular formula of 2-Propenoic acid is C11H12O3 , and its structure includes a benzene ring substituted with a propenyl group .Chemical Reactions Analysis

The chemical reactions involving related compounds like 4-Methoxyphenylboronic acid include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For instance, 4-Fluoro-2-methoxyphenylboronic acid is a crystalline powder with a melting point range of 133.9 - 137.9 °C .Scientific Research Applications

-

Scientific Field: Organic Chemistry

- Application : Synthesis of secondary amines .

- Method : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

- Results : The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Scientific Field: Pharmaceutical Chemistry

- Application : Used as a pharmaceutical intermediate .

- Method : 2-Methoxyphenylacetic acid is soluble in water, methanol, ether, ethanol, and acetone . It is stable under recommended storage conditions .

- Results : This compound is used as an intermediate in the synthesis of various pharmaceutical products .

-

Scientific Field: Medicinal Chemistry

- Application : Biological activities of eugenol derivatives .

- Method : Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants . The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .

- Results : Eugenol has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in food processing industry, and also as a starting material for total synthesis of several natural products .

-

Scientific Field: Organic Synthesis

- Application : Synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

- Method : The synthesis of this compound involves the reaction of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction mixture is stirred at 60° C. for one hour.

- Results : The reaction mixture is concentrated under vacuum to give an orange solid. This compound can be used as a starting material for the synthesis of other organic compounds.

-

Scientific Field: Organic Chemistry

- Application : Suzuki-Miyaura cross-coupling reactions .

- Method : 4-Methoxyphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling .

- Results : This method is used to synthesize biaryl compounds, which are common motifs in organic chemistry .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of novel drugs .

- Method : The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . Thus, the chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .

- Results : Compounds that can be useful for human resources are synthesized .

Safety And Hazards

properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFINYUXSFQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 72154005 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1459110.png)

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)